Psyle A
Description
Psyle E is a bracelet cyclotide isolated from Carapichea ipecacuanha (). Bracelet cyclotides lack a cis-Pro residue in loop 5 and exhibit high structural variability in loops 3 and 5, which are critical for their bioactivity . Psyle E has a molecular weight of 3254.5 Da and shares conserved motifs in loops 1 (GES), 2 (VFIP), and 4 (serine residue), while differing in loops 3, 5, and 6 compared to other cyclotides like caripe 7, 10–13 .
Properties
bioactivity |
Anticancer |
|---|---|
sequence |
GIACGESCVFLGCFIPGCSCKSKVCYFN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Cyclotides
Table 1: Sequence and Molecular Weight Differences in Carapichea Cyclotides
| Cyclotide | Loop 3 Sequence | Loop 5 Sequence | Loop 6 Residue | Molecular Weight (Da) |
|---|---|---|---|---|
| Psyle E | ISSVLG | Not specified | Aspartic acid | 3254.5 |
| Caripe 7 | TVTALL | Not specified | Valine | 3254.5 |
| Caripe 10 | ITAAI | Lysine-rich | Valine | 3237.4 |
| Caripe 11 | FTSVF | Lysine-deficient | Valine | 3257.4 |
| Caripe 12 | Variant of Psyle E | Not specified | Valine | 3219.5 |
Key Observations :
- Sequence Variability : Loops 3 and 5 are hypervariable. For example, caripe 10 and 11 differ by one phenylalanine in loop 3 and a lysine in loop 5, causing a 20 Da difference .
- Functional Implications : Psyle E and caripe 7 share identical molecular weights but differ in loop 3 (ISSVLG vs. TVTALL), suggesting divergent receptor-binding properties .
Pharmacological Comparison
Receptor Specificity
- Cyclotide 8 (likely a caripe variant): A potent CRF1 receptor antagonist with an IC₅₀ of 0.3 nM. It inhibits CRF1-mediated cAMP production without affecting angiotensin or forskolin pathways, demonstrating high specificity .
- Psyle Cyclotides : Derivatives from Psychotria leptothyrsa exhibit anticancer activity by chemosensitizing cancer cells to apoptosis, though their receptor targets remain uncharacterized .
Bioactivity Metrics
Table 2: Pharmacological Profiles of Selected Cyclotides
Gaps in Psyle E Research : While Psyle E’s structural data are well-documented, its functional studies lag behind cycloviolacin O2 and cyclotide 6.
Recommendations :
- Conduct binding assays to identify Psyle E’s molecular targets.
- Explore synergies with existing chemotherapeutics, as seen in Psychotria cyclotides .
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